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molecular formula C11H10FN B8812163 6-Fluoro-2,5-dimethylquinoline CAS No. 113641-45-5

6-Fluoro-2,5-dimethylquinoline

Cat. No. B8812163
M. Wt: 175.20 g/mol
InChI Key: ATWVWVWZFFCWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04898945

Procedure details

Under a nitrogen atmosphere, 24.0 g (0.1 mole) of 5-bromo-6-fluoro-2-methylquinoline, 2.8 g (0.005 mole) of dichloro[1,3-bisdiphenylphosphinopropane] nickel (II) catalyst, and 380 ml of diethyl ether were combined. 44 ml of 3.17M methylmagnesium chloride in tetrahydrofuran was added dropwise at a rapid rate. The reaction was allowed to stir at room temperature overnight. The ether solution was decanted off into 200 ml of 3N hydrochloric acid in an ice bath, accompanied by vigorous stirring. The aqueous and organic layers were then separated. The aqueous layer was extracted with 100 ml of ethyl acetate and cooled in an ice bath, and the pH was adjusted to pH 10 with concentrated ammonium hydroxide. This was extracted twice with 100 ml of portions of ethyl acetate. The extracts were combined and washed with 30 ml of brine, dried over magnesium sulfate, and filtered and evaporated to give 14.9 g of 2,5-dimethyl-6-fluoroquinoline of 94.4% purity as determined by gas chromatography analysis.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
dichloro[1,3-bisdiphenylphosphinopropane] nickel (II)
Quantity
2.8 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]([F:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([CH3:13])=[N:7]2.[CH2:14](OCC)C.C[Mg]Cl>[Ni+2].ClC(Cl)(CP(C1C=CC=CC=1)C1C=CC=CC=1)CP(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[CH3:13][C:6]1[CH:5]=[CH:4][C:3]2[C:8](=[CH:9][CH:10]=[C:11]([F:12])[C:2]=2[CH3:14])[N:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
BrC1=C2C=CC(=NC2=CC=C1F)C
Step Two
Name
Quantity
380 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
44 mL
Type
reactant
Smiles
C[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
dichloro[1,3-bisdiphenylphosphinopropane] nickel (II)
Quantity
2.8 g
Type
catalyst
Smiles
[Ni+2].ClC(CP(C1=CC=CC=C1)C1=CC=CC=C1)(CP(C1=CC=CC=C1)C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether solution was decanted off into 200 ml of 3N hydrochloric acid in an ice bath
CUSTOM
Type
CUSTOM
Details
The aqueous and organic layers were then separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 100 ml of ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
This was extracted twice with 100 ml of portions of ethyl acetate
WASH
Type
WASH
Details
washed with 30 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NC2=CC=C(C(=C2C=C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 14.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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